molecular formula C4H10O B568112 1-Butanol-1,1,2,2-D4 CAS No. 118104-91-9

1-Butanol-1,1,2,2-D4

Cat. No.: B568112
CAS No.: 118104-91-9
M. Wt: 78.147
InChI Key: LRHPLDYGYMQRHN-KHORGVISSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Butanol-1,1,2,2-D4 is a deuterated form of 1-butanol, where four hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties, which make it valuable in various analytical and experimental applications .

Chemical Reactions Analysis

Types of Reactions: 1-Butanol-1,1,2,2-D4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Synthesis

Solvent in Organic Reactions
1-Butanol-1,1,2,2-D4 serves as a solvent in organic reactions, particularly in the synthesis of pharmaceuticals and agrochemicals. Its deuterated nature allows for the tracking of reaction pathways and mechanisms through nuclear magnetic resonance (NMR) spectroscopy. The incorporation of deuterium can help elucidate reaction kinetics and product formation pathways more clearly than non-deuterated solvents.

Example Case Study : In a study investigating the synthesis of complex organic molecules, researchers utilized this compound to monitor the formation of intermediates via NMR. The results demonstrated that the use of deuterated solvents improved the resolution of spectral data and provided insights into the dynamics of the reaction .

Environmental Studies

Biodegradation Studies
Due to its structure and properties, this compound is employed in studies assessing the biodegradation of alcohols in environmental samples. Its isotopic labeling allows researchers to trace the degradation pathways of organic pollutants in soil and water systems.

Example Case Study : A research project focused on the biodegradation of alcohols in contaminated groundwater used this compound as a tracer. The study revealed that microbial communities preferentially degraded non-deuterated forms over their deuterated counterparts. This finding highlighted the potential for using isotopically labeled compounds to understand microbial metabolism in environmental contexts .

Tracer Studies in Metabolism

Metabolic Pathway Analysis
In metabolic studies, this compound is utilized as a tracer to investigate metabolic pathways involving alcohol metabolism. Its deuterium labeling enables precise tracking of metabolic processes through mass spectrometry and NMR.

Example Case Study : A clinical study examined the metabolism of alcohols using this compound as a tracer. Participants ingested the compound, and subsequent urine samples were analyzed for deuterated metabolites. The results indicated distinct metabolic pathways for alcohol processing in humans compared to animal models .

Summary Table of Applications

Application AreaDescriptionKey Findings/Case Studies
Chemical Synthesis Used as a solvent for organic reactions; aids in NMR trackingImproved resolution and insights into reaction dynamics
Environmental Studies Tracer for biodegradation studies; helps understand pollutant degradationMicrobial communities showed preferential degradation patterns
Metabolic Studies Tracer for analyzing alcohol metabolism; enables pathway trackingDistinct metabolic pathways identified between species

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 1-Butanol-1,1,2,2-D4 is unique due to the presence of deuterium atoms, which provide distinct spectroscopic properties. This makes it valuable in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry for studying molecular structures and dynamics .

Biological Activity

1-Butanol-1,1,2,2-D4 is a deuterated form of butanol, a simple alcohol with various applications in chemical synthesis and biological studies. Its unique isotopic labeling makes it a valuable tool in metabolic studies and pharmacokinetics. This article explores the biological activity of this compound, focusing on its pharmacological effects, metabolic pathways, and potential health impacts.

This compound has the following chemical properties:

  • Molecular Formula : C4H10O
  • Molecular Weight : 74.12 g/mol
  • Density : 0.81 g/mL at 25 °C
  • Boiling Point : Approximately 117 °C

These properties facilitate its use in various biochemical applications, including as a solvent and in biological assays.

Antioxidant and Anti-inflammatory Effects

Research indicates that butanol extracts from various sources exhibit significant antioxidant and anti-inflammatory properties. For instance, studies on the butanol extract from Lentinula edodes (shiitake mushroom) demonstrated a maximum anti-inflammatory potential of 91.4% at a concentration of 300 mg/mL. The antioxidant activity was measured using free radical scavenging assays, yielding an effectiveness of 64.6% at optimized concentrations .

Neurodevelopmental Effects

A review of literature on n-butanol highlights concerns regarding its neurodevelopmental effects. While some studies indicate potential developmental toxicity associated with n-butanol exposure, findings remain inconsistent regarding direct neurotoxic effects. This uncertainty necessitates further investigation into the mechanisms by which n-butanol may affect neural development .

Biochemical Pathways

1-Butanol is metabolized through several biochemical pathways. The primary metabolic route involves conversion to butyric acid via oxidation processes. This pathway is crucial for understanding the compound's role in energy metabolism and its potential therapeutic applications.

The metabolic pathway can be summarized as follows:

  • Conversion to Butyric Acid :
    • Enzymes involved include aldehyde dehydrogenases.
    • Butyric acid plays a role in energy production and cellular signaling.
  • Involvement in Lipid Metabolism :
    • Butanol can influence lipid profiles by modulating enzyme activities related to lipid metabolism.

Case Studies and Research Findings

Several studies have investigated the biological activity of butanol derivatives:

StudyFindings
Demonstrated significant anti-inflammatory and antioxidant properties in mushroom extracts containing butanol.
Evaluated health risks associated with n-butanol exposure; identified developmental toxicity concerns but inconsistent neurodevelopmental findings.
Reviewed metabolic pathways for bio-butanol production; highlighted fermentation processes involving Clostridium species that yield butanol from biomass.

Enzymatic Interactions

Research has identified specific enzymes that interact with this compound:

  • Serum Paraoxonase/Lactonase 3 (PON3) : Involved in hydrolyzing lactones and has implications for cardiovascular health.
  • Aldehyde Dehydrogenases : Key enzymes in the metabolism of alcohols to their corresponding acids.

These enzymes play critical roles in detoxification processes and may influence the biological activity of 1-butanol derivatives.

Q & A

Basic Research Questions

Q. How can isotopic purity of 1-Butanol-1,1,2,2-D4 be experimentally validated?

Methodological Answer: Isotopic purity is typically assessed using nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry (MS). For NMR, the absence of proton signals at deuterated positions (e.g., C1 and C2 in this compound) confirms deuterium incorporation. MS quantifies the mass-to-charge ratio (m/z) to determine isotopic enrichment. For example, 98–99 atom% D purity is achievable, as noted in deuterated butanol derivatives .

Q. What are the primary applications of this compound in basic chemical research?

Methodological Answer: This compound is used as a tracer in reaction mechanism studies. Its deuterated positions (C1 and C2) allow researchers to track hydrogen/deuterium exchange dynamics in acid-catalyzed reactions or solvent effects. For instance, deuterated analogs of alcohols are employed to study kinetic isotope effects (KIEs) in esterification or dehydration reactions .

Q. How should this compound be stored to maintain isotopic integrity?

Methodological Answer: Store under inert gas (e.g., argon) in sealed, light-resistant containers at ≤4°C. Prolonged exposure to moisture or air can lead to isotopic exchange with ambient protons, reducing purity. This aligns with handling protocols for deuterated bromoalkanes and chlorinated analogs .

Advanced Research Questions

Q. How does deuteration at C1 and C2 positions influence reaction kinetics in catalytic systems?

Methodological Answer: Deuteration alters reaction pathways by introducing kinetic isotope effects (KIEs). For example, in oxidation reactions, C-D bonds (vs. C-H) slow bond cleavage, enabling precise tracking of intermediates via isotopic labeling. Studies on deuterated iron complexes (e.g., [Fe(BPBP-D4)]) demonstrate a 2–3× reduction in reaction rates, providing insights into rate-determining steps .

Q. What experimental strategies resolve contradictions in metabolic studies using this compound?

Methodological Answer: Contradictions often arise from incomplete isotopic incorporation or metabolic cross-talk. Use tandem MS (LC-MS/MS) to differentiate endogenous vs. deuterated metabolites. For instance, deuterated ethanol analogs revealed metabolic branching in liver enzymes, requiring controlled dosing and tissue-specific sampling .

Q. How can deuterium labeling improve sensitivity in NMR-based structural studies of butanol derivatives?

Methodological Answer: Deuterium’s low natural abundance (0.015%) reduces background noise in ²H-NMR. Selective deuteration at C1 and C2 simplifies spectral analysis, enabling precise assignment of molecular conformations. This approach was validated in studies of deuterated ethylene glycol and chloroethanol derivatives .

Q. What precautions are critical when using this compound in high-temperature reactions?

Methodological Answer: Deuterium loss via thermal exchange is a key concern. Pre-equilibrate reaction systems under deuterated solvent (e.g., D₂O or DMSO-D6) to minimize proton contamination. For example, studies on deuterated bromopentane demonstrated 10–15% deuterium retention at 100°C under inert conditions .

Properties

IUPAC Name

1,1,2,2-tetradeuteriobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O/c1-2-3-4-5/h5H,2-4H2,1H3/i3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRHPLDYGYMQRHN-KHORGVISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CC)C([2H])([2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

78.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

In all representation examples of JP 6 2108-832, the hydrogenation is carried out using hydrogen at atmospheric pressure. Cycloaliphatic carboxylic acids such as cyclohexanecarboxylic acid are predominantly converted into cyclohexanecarbaldehyde with 98-99% selectivity using undoped zirconium dioxide at 300-350° C. and atmospheric pressure (Examples 1-7). The aliphatic carboxylic acid pivalic acid yields pivalaldehyde with 100% selectivity (Example 8). However, aliphatic carboxylic acids or their esters having two alpha hydrogen atoms are converted into the corresponding alcohols or mixtures of alcohols and aldehydes in moderate yields and selectivities using chromium-doped zirconium dioxide at 320° C. and atmospheric pressure. For instance, n-heptanoic acid and methyl n-heptanoate produce n-heptanol in a yield of 62% or 33.9%, respectively (Examples 9 and 10), propionic acid (Example 14) and valeric acid (Example 16) produce n-propanol in a yield of 34.6% and only traces of n-pentanol (37.1% n-valeraldehyde yield). Buteric acid (Example 15) produces a mixture of n-butyraldehyde (15.8% yield) and n-butanol (30% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
15.8%
Yield
30%

Synthesis routes and methods II

Procedure details

The compound 8 (oil) is prepared from the triazine 4a and from 1-(3-trifluoromethyl-phenyl)-piperazine according to the synthesis method 1 in n-butanol (yield: 76%).
Name
triazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
76%

Synthesis routes and methods III

Procedure details

The compound 7 (solid) is prepared from the triazine 1b and from 1-(3-trifluoromethyl-phenyl)-piperazine according to the synthesis method 1 in n-butanol (yield: 63%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
63%

Synthesis routes and methods IV

Procedure details

The compound 3 (oil) is prepared from the triazine 4a and from the intermediate 6a according to the synthesis method 1 in n-butanol (yield: 19%).
Name
triazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
19%

Synthesis routes and methods V

Procedure details

The compound 30 (solid) is prepared from the triazine 1b and from the intermediate 8b according to the synthesis method 1 in n-butanol (yield: 77%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
77%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.